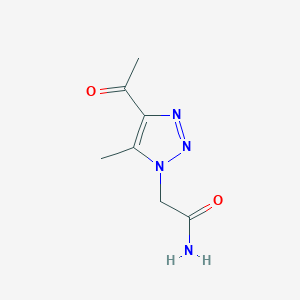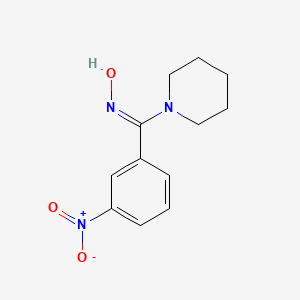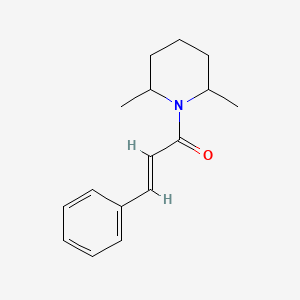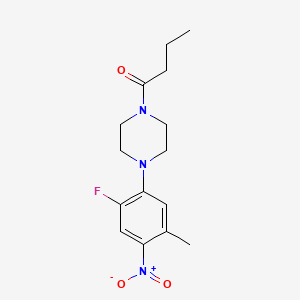
N'-(1-methyl-2-phenylethylidene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-methyl-2-phenylethylidene)nicotinohydrazide, also known as MPNH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a hydrazide derivative of nicotinic acid and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N'-(1-methyl-2-phenylethylidene)nicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(1-methyl-2-phenylethylidene)nicotinohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects
N'-(1-methyl-2-phenylethylidene)nicotinohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer and diabetes. N'-(1-methyl-2-phenylethylidene)nicotinohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process by which cells undergo programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1-methyl-2-phenylethylidene)nicotinohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of N'-(1-methyl-2-phenylethylidene)nicotinohydrazide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on N'-(1-methyl-2-phenylethylidene)nicotinohydrazide. One area of research is the development of new drugs based on N'-(1-methyl-2-phenylethylidene)nicotinohydrazide. Another area of research is the investigation of the mechanism of action of N'-(1-methyl-2-phenylethylidene)nicotinohydrazide. This could involve the use of various techniques such as proteomics and genomics to identify the targets of N'-(1-methyl-2-phenylethylidene)nicotinohydrazide. Additionally, the potential applications of N'-(1-methyl-2-phenylethylidene)nicotinohydrazide in the treatment of various diseases such as cancer, diabetes, and inflammation warrant further investigation.
Synthesemethoden
The synthesis of N'-(1-methyl-2-phenylethylidene)nicotinohydrazide involves the reaction of nicotinic acid hydrazide with 1-methyl-2-phenylethylidene. This reaction results in the formation of N'-(1-methyl-2-phenylethylidene)nicotinohydrazide, which can be purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(1-methyl-2-phenylethylidene)nicotinohydrazide has been studied extensively for its potential applications in the field of medicine. It has been shown to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects. These properties make N'-(1-methyl-2-phenylethylidene)nicotinohydrazide a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-12(10-13-6-3-2-4-7-13)17-18-15(19)14-8-5-9-16-11-14/h2-9,11H,10H2,1H3,(H,18,19)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWIFCGYEZYMIL-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CN=CC=C1)/CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)





![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)



![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)
